6-(Cyclopropylmethoxy)pyridin-3-ol

概要

説明

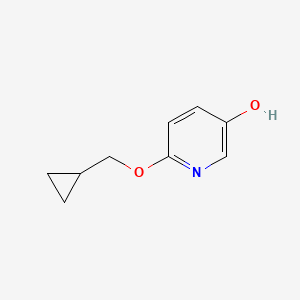

6-(Cyclopropylmethoxy)pyridin-3-ol is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, featuring a cyclopropylmethoxy group attached to the 6th position and a hydroxyl group at the 3rd position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the use of cyclopropylmethanol and 3-hydroxypyridine as starting materials. The reaction typically proceeds via an etherification process, where cyclopropylmethanol is reacted with 3-hydroxypyridine in the presence of a suitable base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Types of Reactions

6-(Cyclopropylmethoxy)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while reduction can produce cyclopropylmethoxy-substituted alcohols or amines .

科学的研究の応用

Drug Discovery

6-(Cyclopropylmethoxy)pyridin-3-ol has been identified as a potential lead compound in drug discovery programs. Its structural similarity to other biologically active pyridine derivatives suggests that it may exhibit noteworthy pharmacological properties, including:

- Antagonistic Activity : Research indicates that derivatives of this compound may act as antagonists for cannabinoid receptors, which are implicated in various metabolic disorders such as obesity and diabetes .

- Neuroprotective Effects : Similar compounds have shown the ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Interaction Studies

Studies focusing on the binding affinity and reactivity of this compound with biological targets have revealed its potential therapeutic effects. For instance, analogs of this compound have demonstrated significant interactions with specific receptors involved in metabolic regulation .

Case Study 1: CB1 Receptor Antagonism

A study investigated the effects of a compound structurally related to this compound on rodent models of obesity. The compound exhibited high brain penetrance and resulted in significant reductions in weight gain and adiposity compared to controls . This suggests that similar compounds could be developed for obesity treatment.

Case Study 2: Cytotoxicity Against Cancer Cells

Research involving pyridine derivatives has highlighted their cytotoxic effects against various cancer cell lines. Compounds structurally related to this compound were shown to possess lower IC50 values than established chemotherapeutics like Cisplatin, indicating their potential as anti-cancer agents .

Summary of Applications

The following table summarizes the potential applications of this compound based on current research findings:

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Lead compound for drug discovery |

| Metabolic Disorders | Treatment for obesity and type 2 diabetes |

| Neuroprotection | Potential therapeutic agent for neurodegenerative diseases |

| Cancer Therapy | Cytotoxic agent against various cancer cell lines |

作用機序

The mechanism of action of 6-(Cyclopropylmethoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

類似化合物との比較

Similar Compounds

6-Methoxypyridin-3-ol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

6-Ethoxypyridin-3-ol: Features an ethoxy group in place of the cyclopropylmethoxy group.

6-Propoxypyridin-3-ol: Contains a propoxy group instead of the cyclopropylmethoxy group.

Uniqueness

6-(Cyclopropylmethoxy)pyridin-3-ol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

生物活性

6-(Cyclopropylmethoxy)pyridin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including the cyclopropylmethoxy group, suggest it may interact with biological systems in distinct ways, making it a candidate for further research into its therapeutic applications.

The compound has the following chemical characteristics:

- Chemical Formula : C₉H₁₁NO₂

- Molecular Weight : 167.19 g/mol

- CAS Number : 1224719-40-7

Biological Activities

Recent studies have indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, contributing to its potential therapeutic effects in inflammatory diseases.

- Pharmacological Potential : It is being explored as a pharmaceutical intermediate for developing new drugs targeting specific receptors involved in metabolic processes .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a ligand that can bind to these targets, modulating their activity and impacting various biological pathways. This interaction may lead to:

- Inhibition of enzyme activity

- Alteration of cellular signaling pathways

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 6-Methoxypyridin-3-ol | Methoxy group | Moderate antimicrobial activity |

| 6-Ethoxypyridin-3-ol | Ethoxy group | Limited anti-inflammatory effects |

| 6-(Cyclobutylmethoxy)pyridin-3-ol | Cyclobutylmethoxy group | Reduced potency compared to cyclopropyl derivative |

The presence of the cyclopropylmethoxy group in this compound imparts distinct steric and electronic properties that enhance its biological interactions compared to its analogs.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Candida albicans, showing significant inhibition at lower concentrations (IC50 values) compared to control compounds .

- Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting a pathway for potential therapeutic use in chronic inflammatory conditions .

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further development in drug formulations .

特性

IUPAC Name |

6-(cyclopropylmethoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-4-9(10-5-8)12-6-7-1-2-7/h3-5,7,11H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUSREAWDVGSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。